molecular formula C17H17BrN2O4 B11565292 2-(3-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11565292
M. Wt: 393.2 g/mol
InChI Key: QCMHDSAXMUILPB-VXLYETTFSA-N
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Description

2-(3-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group and a dimethoxyphenylmethylidene group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(3-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol and 2,3-dimethoxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 3-bromophenol with an appropriate acylating agent to form 2-(3-bromophenoxy)acetohydrazide.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2,3-dimethoxybenzaldehyde under suitable conditions to yield the final product, 2-(3-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(3-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-(3-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The bromophenoxy and dimethoxyphenylmethylidene groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-(3-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide can be compared with similar compounds such as:

    2-(3-bromophenoxy)acetonitrile: This compound shares the bromophenoxy group but differs in the presence of an acetonitrile group instead of the hydrazide and dimethoxyphenylmethylidene groups.

    4-bromophenoxyacetic acid: This compound contains a bromophenoxy group and an acetic acid moiety, making it structurally similar but functionally different.

The uniqueness of 2-(3-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O4/c1-22-15-8-3-5-12(17(15)23-2)10-19-20-16(21)11-24-14-7-4-6-13(18)9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

QCMHDSAXMUILPB-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC(=CC=C2)Br

Origin of Product

United States

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